An In-depth Technical Guide to 2-(4-Ethylphenoxy)-5-fluoroaniline: Navigating a Research Chemical Landscape
An In-depth Technical Guide to 2-(4-Ethylphenoxy)-5-fluoroaniline: Navigating a Research Chemical Landscape
A definitive Chemical Abstracts Service (CAS) number for 2-(4-Ethylphenoxy)-5-fluoroaniline could not be located in publicly accessible databases. This suggests the compound may be a novel chemical entity or one that is not widely cataloged. The following guide is constructed based on established principles of organic chemistry and data from structurally related analogs. All experimental protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
This technical guide provides a comprehensive overview of the synthesis, potential properties, and analytical considerations for 2-(4-Ethylphenoxy)-5-fluoroaniline, a molecule of interest for researchers, scientists, and drug development professionals. Given the absence of a registered CAS number, this document emphasizes the foundational chemical principles and extrapolates from known data on similar fluoroaniline derivatives to offer a predictive and insightful resource.
Molecular Structure and Physicochemical Properties
Structure:
Caption: 2D structure of 2-(4-Ethylphenoxy)-5-fluoroaniline.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₄FNO | - |
| Molecular Weight | 231.27 g/mol | - |
| XLogP3 | 3.5 | Predicted hydrophobicity. |
| Hydrogen Bond Donors | 1 | The amine group. |
| Hydrogen Bond Acceptors | 3 | The nitrogen, oxygen, and fluorine atoms. |
| Rotatable Bonds | 3 | Indicative of molecular flexibility. |
Predictions are based on computational models and data for analogous compounds.
Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Ethylphenoxy)-5-fluoroaniline would likely proceed via a nucleophilic aromatic substitution (SNAAr) reaction or a metal-catalyzed cross-coupling reaction.
Synthesis via Nucleophilic Aromatic Substitution (Ullmann Condensation)
A plausible route involves the condensation of 4-ethylphenol with a suitable di-substituted fluoroaniline precursor, such as 2,4-difluoronitrobenzene, followed by reduction of the nitro group.
Caption: Proposed synthesis workflow for 2-(4-Ethylphenoxy)-5-fluoroaniline.
Experimental Protocol (Illustrative):
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Reaction Setup: To a solution of 4-ethylphenol (1.1 equivalents) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2.0 equivalents) and a copper catalyst (e.g., CuI, 0.1 equivalents).
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Addition of Reactant: Add 2,4-difluoronitrobenzene (1.0 equivalent) to the mixture.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120-160 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-Ethylphenoxy)-5-fluoronitrobenzene.
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Reduction: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Final Purification: Upon completion of the reduction, neutralize the reaction mixture and extract the final product. Purify by column chromatography on silica gel to obtain 2-(4-Ethylphenoxy)-5-fluoroaniline.
Causality of Experimental Choices:
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Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of reactants and to achieve the high temperatures often required for Ullmann-type reactions.
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Base: A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
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Catalyst: A copper catalyst is typically required to facilitate the carbon-oxygen bond formation in this type of nucleophilic aromatic substitution.
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Reduction Method: The choice of reducing agent depends on the scale and functional group tolerance of the molecule. Catalytic hydrogenation is often cleaner, while metal/acid reductions are robust and cost-effective.
Analytical Characterization
A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized 2-(4-Ethylphenoxy)-5-fluoroaniline.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural elucidation and purity | Aromatic protons with characteristic splitting patterns due to fluorine coupling. Signals for the ethyl group (triplet and quartet). A broad singlet for the amine protons. |
| ¹³C NMR | Carbon framework confirmation | Aromatic carbons showing C-F coupling. Signals for the ethyl group carbons. |
| ¹⁹F NMR | Confirmation of fluorine presence | A singlet or multiplet in the typical range for an aromatic C-F bond. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of C₁₄H₁₄FNO. |
| Infrared (IR) Spectroscopy | Functional group identification | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-O-C stretching for the ether linkage. C-F stretching band. |
| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |
Applications in Research and Drug Discovery
Fluoroaniline derivatives are prevalent in medicinal chemistry and materials science.[1][2] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
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Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.
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Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
The 2-(4-Ethylphenoxy)-5-fluoroaniline scaffold could serve as a key building block for the synthesis of novel compounds with potential applications as:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.
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Agrochemicals: The fluoroaniline moiety is present in various herbicides and fungicides.
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Advanced Materials: Aniline derivatives are precursors to conductive polymers and other functional materials.
Safety and Handling
As a novel chemical, 2-(4-Ethylphenoxy)-5-fluoroaniline should be handled with extreme caution. Safety data for structurally similar compounds, such as 4-fluoroaniline, indicate potential for toxicity.[3]
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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In case of exposure, seek immediate medical attention.
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